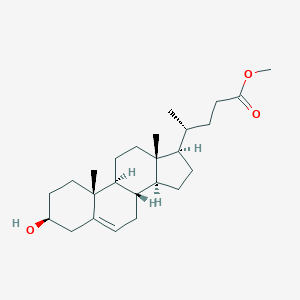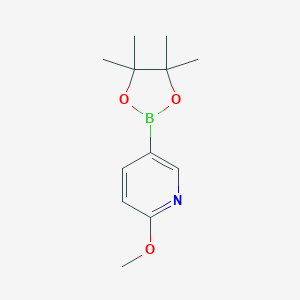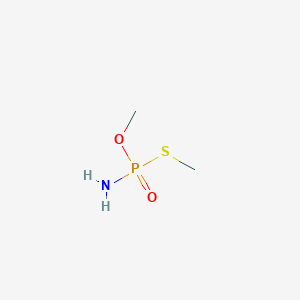
5-(Bromomethyl)-2-fluorobenzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-(Bromomethyl)-2-fluorobenzonitrile involves several key strategies, including halogenation, nucleophilic substitution, and coupling reactions. For example, an improved synthesis route for a related compound, employing Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, achieved a significant overall yield, demonstrating the effectiveness of contemporary synthetic methodologies (Gopinathan, Jin, & Rehder, 2009). Another approach utilized the NaOMe-catalyzed bromodeboronation of aryl boronic acids, showcasing the versatility of halodeboronation in synthesizing bromo-fluorobenzonitriles (Szumigala, Devine, Gauthier, & Volante, 2004).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-(Bromomethyl)-2-fluorobenzonitrile has been extensively analyzed using Density Functional Theory (DFT). Studies have focused on equilibrium geometric structure, vibrational spectra, and non-linear optical properties, providing comprehensive insights into their molecular characteristics (Ajaypraveenkumar, Raman, & Sebastian, 2017).
Chemical Reactions and Properties
Chemical reactions involving bromo and fluoro substituents on benzonitrile cores are crucial for further functionalization. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid demonstrates the adaptability of these molecules to undergo bromination, hydrolysis, diazotization, and deamination reactions under optimized conditions, highlighting their chemical reactivity (Peng-peng, 2013).
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Techniques
An efficient synthesis pathway for a precursor to PET radioligands, specifically [18F]SP203, employs "5-(Bromomethyl)-2-fluorobenzonitrile" as part of a new synthon for Sonogashira coupling, showcasing its utility in radiopharmaceutical chemistry. This process demonstrates a significant advancement by providing the compound in a 56% overall yield, starting from 4-bromo-2-formylthiazole (Gopinathan, Jin, & Rehder, 2009).
Chemical Transformations and Synthetic Applications
The halodeboronation of aryl boronic acids presents another application where "5-(Bromomethyl)-2-fluorobenzonitrile" plays a crucial role. This method demonstrates the compound's importance in generating aryl bromides and chlorides in good to excellent yields, highlighting its flexibility in various synthetic pathways (Szumigala, Devine, Gauthier, & Volante, 2004).
Development of Novel Molecules
"5-(Bromomethyl)-2-fluorobenzonitrile" has been instrumental in the development of new molecules with potential applications in non-linear optics (NLO) and spectroscopy. For instance, its involvement in the synthesis of novel compounds with promising NLO properties is noteworthy, as these materials contribute to advancements in optical technologies and electronic materials (Kumar & Raman, 2017).
Advanced Materials and Green Chemistry
The compound also finds applications in the synthesis of advanced materials and supports green chemistry initiatives. For example, its use in creating aryloxime intermediates for microwave-assisted syntheses demonstrates an eco-friendly approach to expanding compound libraries while ensuring easy separation and recovery of products (Ang, Chu, Chou, Lo, & Lam, 2013).
Spectroscopic and Electronic Studies
Moreover, "5-(Bromomethyl)-2-fluorobenzonitrile" is pivotal in the synthesis of compounds that are subjects of spectroscopic and electronic studies. These research efforts aim to understand the structural, electronic, and optical properties of novel molecules, which can lead to the development of materials with specialized applications in electronics and photonics (Arockiasamy Ajaypraveenkumar, Raman, & Sebastian, 2017).
Safety And Hazards
This information is usually available in the material safety data sheet (MSDS) for the compound. It includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKPGIJZYZERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378781 | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-fluorobenzonitrile | |
CAS RN |
180302-35-6 | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenz[a,c]anthracene](/img/structure/B33276.png)





![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)





